REACTION_CXSMILES
|
[H-].C([Al+]CC(C)C)C(C)C.C1(C)C=CC=CC=1.[O:18]1[CH:22]=[C:21]([C:23](OC)=[O:24])[C:20]2[CH:27]=[CH:28][CH:29]=[CH:30][C:19]1=2>O1CCCC1>[OH:24][CH2:23][C:21]1[C:20]2[CH:27]=[CH:28][CH:29]=[CH:30][C:19]=2[O:18][CH:22]=1 |f:0.1|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[H-].C(C(C)C)[Al+]CC(C)C
|
Name
|
|
Quantity
|
16.8 mL
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
2.02 g
|
Type
|
reactant
|
Smiles
|
O1C2=C(C(=C1)C(=O)OC)C=CC=C2
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-75 °C
|
Type
|
CUSTOM
|
Details
|
The resulting solution was stirred at -75° C. for 30 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the cooling bath removed
|
Type
|
TEMPERATURE
|
Details
|
to warm to room temperature
|
Type
|
CUSTOM
|
Details
|
was recooled to -40° C.
|
Type
|
CUSTOM
|
Details
|
quenched by sequential addition of methanol (3 ml), water (1.5 ml) and 2M sodium hydroxide (1.5 ml)
|
Type
|
TEMPERATURE
|
Details
|
to warm up
|
Type
|
CUSTOM
|
Details
|
to produce a gel, which
|
Type
|
FILTRATION
|
Details
|
was filtered off
|
Type
|
WASH
|
Details
|
washed with dichloromethane (6×50 ml)
|
Type
|
CUSTOM
|
Details
|
The filtrate was evaporated to dryness
|
Type
|
DISSOLUTION
|
Details
|
the residue redissolved in ether
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the solution dried over magnesium sulphate
|
Type
|
CUSTOM
|
Details
|
The solution was evaporated
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
OCC=1C2=C(OC1)C=CC=C2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.66 g | |
YIELD: PERCENTYIELD | 98% | |
YIELD: CALCULATEDPERCENTYIELD | 97.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |